molecular formula C18H29BF2O3Si B1373283 tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane CAS No. 1150271-62-7

tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Cat. No.: B1373283
CAS No.: 1150271-62-7
M. Wt: 370.3 g/mol
InChI Key: SYSZKZKYIDNJBD-UHFFFAOYSA-N
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Description

tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound that features a combination of fluorinated aromatic rings, boron-containing dioxaborolane, and silane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane typically involves multiple steps, including the formation of the dioxaborolane ring and the attachment of the silane groupThe reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation of the silane group can produce silanols or siloxanes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of organic frameworks and polymers .

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s structural features suggest potential use in the development of fluorinated pharmaceuticals or as a precursor for bioactive molecules.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique combination of fluorine, boron, and silicon atoms can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.

Mechanism of Action

The mechanism by which tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane exerts its effects depends on the specific reaction or application. In coupling reactions, the boron atom in the dioxaborolane ring acts as a key reactive site, facilitating the formation of new carbon-carbon bonds. The silane group can undergo oxidation to form silanols, which can further react to form siloxanes, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane lies in its combination of fluorinated aromatic rings, boron-containing dioxaborolane, and silane groups. This combination imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-12-10-13(15(21)14(20)11-12)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSZKZKYIDNJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BF2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674965
Record name tert-Butyl[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-62-7
Record name 1,3,2-Dioxaborolane, 2-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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